Ethyl 2,4,5-trifluoro-3-iodobenzoate
Overview
Description
Ethyl 2,4,5-trifluoro-3-iodobenzoate is a halogenated aromatic ester with the molecular formula C9H6F3IO2. This compound is characterized by the presence of trifluoromethyl and iodine substituents on the benzene ring, making it a valuable intermediate in organic synthesis and various chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4,5-trifluoro-3-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of ethyl 2,4,5-trifluorobenzoate using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the final product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4,5-trifluoro-3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an ethyl 2,4,5-trifluoro-3-aminobenzoate derivative .
Scientific Research Applications
Ethyl 2,4,5-trifluoro-3-iodobenzoate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of radiolabeled tracers for imaging studies.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,4,5-trifluoro-3-iodobenzoate involves its ability to undergo electrophilic aromatic substitution reactions. The trifluoromethyl and iodine substituents on the benzene ring influence the reactivity and selectivity of these reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-iodobenzoate: Lacks the trifluoromethyl groups, resulting in different reactivity and applications.
Ethyl 2,4,5-trifluorobenzoate:
Uniqueness
Ethyl 2,4,5-trifluoro-3-iodobenzoate is unique due to the presence of both trifluoromethyl and iodine substituents, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
IUPAC Name |
ethyl 2,4,5-trifluoro-3-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO2/c1-2-15-9(14)4-3-5(10)7(12)8(13)6(4)11/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLZYHDOLNPPNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1F)I)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593135 | |
Record name | Ethyl 2,4,5-trifluoro-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203916-66-9 | |
Record name | Ethyl 2,4,5-trifluoro-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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